3-[(Ethylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[(Ethylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 3-[(Ethylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
3-[(Ethylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(Ethylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological receptors, influencing various biochemical pathways . For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazoles, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomers have different fusion patterns of the triazole and thiadiazine rings, resulting in distinct chemical and pharmacological properties.
The uniqueness of 3-[(Ethylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substituents, which confer unique biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H20N4O3S2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-(ethylsulfanylmethyl)-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H20N4O3S2/c1-5-25-10-14-18-19-17-21(14)20-15(26-17)7-6-11-8-12(22-2)16(24-4)13(9-11)23-3/h6-9H,5,10H2,1-4H3/b7-6+ |
InChI Key |
AKGWKTGKYFKAQY-VOTSOKGWSA-N |
Isomeric SMILES |
CCSCC1=NN=C2N1N=C(S2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CCSCC1=NN=C2N1N=C(S2)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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